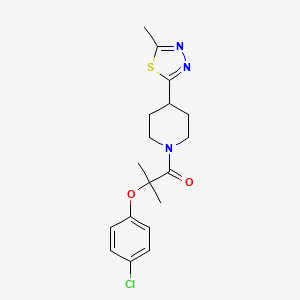

![molecular formula C14H11F3N2OS B2699886 {4-[3-(三氟甲基)苯氧基]苯基}硫脲 CAS No. 1797296-39-9](/img/structure/B2699886.png)

{4-[3-(三氟甲基)苯氧基]苯基}硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

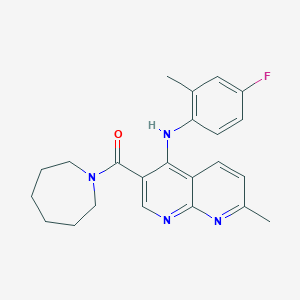

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that belongs to the class of organofluorine compounds . It has an empirical formula of C8H7F3N2S .

Synthesis Analysis

The synthesis of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea and its derivatives has been discussed in several studies . The synthesis process often involves the use of various reagents and specific conditions. For instance, one study discussed the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . Molecular Structure Analysis

The molecular structure of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has been investigated using various techniques . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied both experimentally and theoretically . Chemical Reactions Analysis

The chemical reactions involving{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea are complex and can vary depending on the specific conditions and reagents used . Physical And Chemical Properties Analysis

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has a molecular weight of 220.21 . Other physical and chemical properties such as melting point, solubility, and spectral data can be determined through various analytical techniques .

科学研究应用

Organic Synthesis

Thioureas, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, serve as valuable intermediates in organic synthesis. They participate in diverse reactions, such as cyclizations, rearrangements, and nucleophilic additions. Researchers exploit their reactivity to create complex molecules, functional groups, and heterocycles. The trifluoromethyl group in this compound can enhance its synthetic versatility by influencing regioselectivity and reactivity patterns .

Pharmaceutical Industry

Thioureas find applications in drug development due to their diverse biological activities. {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea derivatives have been evaluated for their inhibitory effects on enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes play crucial roles in metabolic processes and neurodegenerative diseases. Additionally, the compound exhibits antioxidant potential, making it relevant for pharmaceutical research .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif, present in {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, is widely used in H-bond catalysts. These catalysts facilitate various organic transformations, including asymmetric reactions. The trifluoromethyl group enhances the catalyst’s performance by influencing substrate binding and reactivity .

Pesticide Development

Trifluoromethyl-containing compounds have attracted attention in pesticide research. While not directly related to {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, similar motifs have been explored for their pesticidal properties. Researchers investigate their effects on pests, plant growth, and crop protection .

Migraine Research

Interestingly, the trifluoromethyl group has relevance in migraine studies. Calcitonin gene-related peptide (CGRP) plays a role in migraine headaches. Some FDA-approved drugs contain a trifluoromethyl group and target CGRP receptors to alleviate migraines .

Gibberellin-Like Activity

Certain thiourea derivatives, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, exhibit gibberellin-like activity. Gibberellins are plant hormones that regulate growth and development. The compound’s promoting activity in Arabidopsis thaliana hypocotyl elongation and rice germination suggests its potential as a growth regulator .

安全和危害

未来方向

属性

IUPAC Name |

[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMVAUBCSCYVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2699811.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)